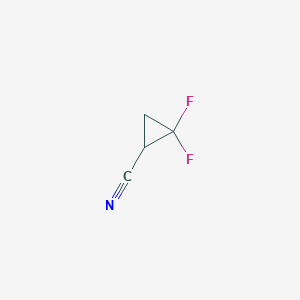

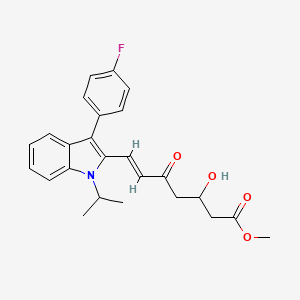

![molecular formula C9H8N2O B1365240 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 67058-71-3](/img/structure/B1365240.png)

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Übersicht

Beschreibung

1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound1. It has a molecular weight of 160.18 and its IUPAC name is 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone1. The compound is solid at room temperature1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. However, pyrrolopyridines are often synthesized using various strategies, including cyclization reactions and cross-coupling reactions2.Molecular Structure Analysis

The InChI code for 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is 1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H31. This indicates that the compound has a pyrrolopyridine core with an ethanone group attached to it.

Chemical Reactions Analysis

Specific chemical reactions involving 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone are not available in the retrieved data. However, as a ketone, it may undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis

1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone is a solid at room temperature1. It has a molecular weight of 160.181. The compound’s purity is reported to be 97%1.Wissenschaftliche Forschungsanwendungen

Identification and Characterization

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and its derivatives have been identified and characterized using various analytical techniques. For instance, a related compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was characterized using techniques like gas chromatography–mass spectrometry and X-ray crystallography, which are crucial in forensic and clinical laboratories for identifying similar compounds (Bijlsma et al., 2015).

Synthesis and Antimicrobial Activity

Synthetic derivatives of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone have been studied for their potential antibacterial and plant growth regulatory activities. For example, derivatives containing the pyridine moiety showed antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques have enabled the creation of innovative derivatives of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. For instance, a study explored the use of a domino four-component condensation reaction to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties (Hussein et al., 2019).

Catalytic Behavior in Chemical Reactions

Compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to prepare tridentate ligands for iron(II) and cobalt(II) dichloride, which showed significant catalytic activities in reactions like ethylene oligomerization (Wen‐Hua Sun et al., 2007).

Quantum Mechanical Modeling

Quantum mechanical modeling studies have been conducted to understand the reactivities, structures, and vibrational properties of derivatives like 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, providing insights into their chemical behavior (Cataldo et al., 2014).

Potential Medical Applications

Some derivatives have been evaluated for their antiangiogenic and tumor growth inhibitory effects, demonstrating potential therapeutic applications. For example, dienone pyridine ethanone curcumin analogues showed significant effects against mouse Ehrlich ascites tumorin vivo (Chandru et al., 2008).

Ultrasound-Assisted Synthesis

Advancements in synthesis methods include the use of ultrasound irradiation to prepare derivatives of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. This technique offers advantages like shorter reaction times and higher yields, indicating its potential for large-scale production (Abdula et al., 2018).

Structural and Vibrational Studies

Structural and vibrational studies of these compounds, including their derivatives, provide valuable insights into their properties and potential applications. For example, studies on the title compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have helped understand its spectral and geometrical data, further contributing to the field of material science (Louroubi et al., 2019).

Novel Synthesis Processes

Innovative synthesis processes for compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone have been developed, showcasing the versatility and potential of these compounds in various chemical reactions and applications (Zeng-sun Jin, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes1.

Zukünftige Richtungen

The future directions for the use of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone are not specified in the retrieved data. However, given the biological activity of some pyrrolopyridine derivatives, further research could explore its potential applications in medicinal chemistry.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNOWWBAXYETQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473999 | |

| Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

CAS RN |

67058-71-3 | |

| Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1365159.png)

![[2-(4-Formylphenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1365163.png)

![2-Chloro-5-methyl-1H-benzo[d]imidazole](/img/structure/B1365167.png)

![2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1365173.png)

![3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1365176.png)

![4-Azaspiro[2.5]octan-5-one](/img/structure/B1365178.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365179.png)